molecular formula C10H9NOS2 B14122197 2-(Thiophen-2-yl)-N-(thiophen-3-yl)acetamide

2-(Thiophen-2-yl)-N-(thiophen-3-yl)acetamide

Cat. No.: B14122197
M. Wt: 223.3 g/mol
InChI Key: JFDYCQKQSRJCGX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-2-yl)-N-(thiophen-3-yl)acetamide typically involves the reaction of thiophene derivatives with acetamide. One common method is the reaction of 2-bromoacetophenone with thiophene-2-carboxamide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-2-yl)-N-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to thiol derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

2-(Thiophen-2-yl)-N-(thiophen-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the development of organic electronic materials, such as organic field-effect transistors (OFETs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-yl)-N-(thiophen-3-yl)acetamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide: A precursor in the synthesis of 2-(Thiophen-2-yl)-N-(thiophen-3-yl)acetamide.

    Thiophene-3-carboxamide: Another thiophene derivative with similar chemical properties.

    2-Acetylthiophene: A related compound used in similar synthetic applications.

Uniqueness

This compound is unique due to the presence of two thiophene rings attached to an acetamide group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C10H9NOS2

Molecular Weight

223.3 g/mol

IUPAC Name

2-thiophen-2-yl-N-thiophen-3-ylacetamide

InChI

InChI=1S/C10H9NOS2/c12-10(6-9-2-1-4-14-9)11-8-3-5-13-7-8/h1-5,7H,6H2,(H,11,12)

InChI Key

JFDYCQKQSRJCGX-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CC(=O)NC2=CSC=C2

Origin of Product

United States

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